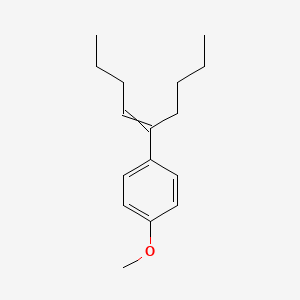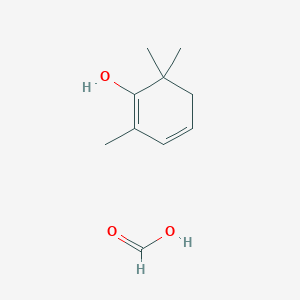
Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with formic acid in the presence of a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures .
化学反応の分析
Types of Reactions
Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives and other substituted compounds.
科学的研究の応用
Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant metabolism and as a component of essential oils.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents .
作用機序
The mechanism of action of formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol involves its interaction with specific molecular targets and pathways. It is known to act as a fragrance compound by binding to olfactory receptors, triggering a sensory response. Additionally, its biological activity may involve modulation of enzyme activity and interaction with cellular membranes .
類似化合物との比較
Similar Compounds
β-Ionone: Another cyclic monoterpene with a similar structure but different functional groups.
α-Damascenone: A structural isomer with variations in the position of double bonds and functional groups.
Safranal: A related compound with a similar cyclic structure but different substituents
Uniqueness
Formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol is unique due to its specific structural features and its role as a key fragrance compound. Its distinct aroma and versatile chemical reactivity make it valuable in various applications, setting it apart from other similar compounds .
特性
CAS番号 |
849752-72-3 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
formic acid;2,6,6-trimethylcyclohexa-1,3-dien-1-ol |
InChI |
InChI=1S/C9H14O.CH2O2/c1-7-5-4-6-9(2,3)8(7)10;2-1-3/h4-5,10H,6H2,1-3H3;1H,(H,2,3) |
InChIキー |
WWWZTSIFGQDHGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CC=C1)(C)C)O.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


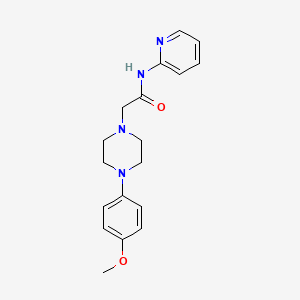

![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)

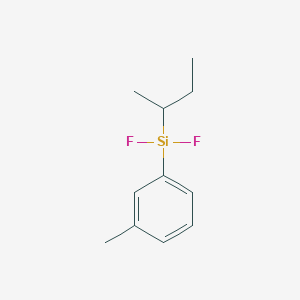
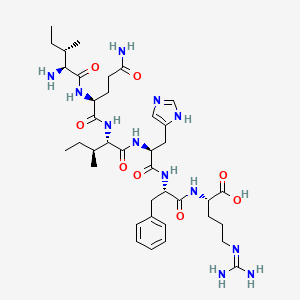
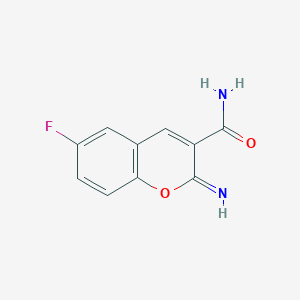
![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
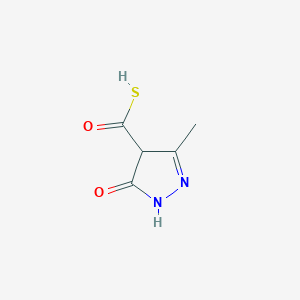
![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)
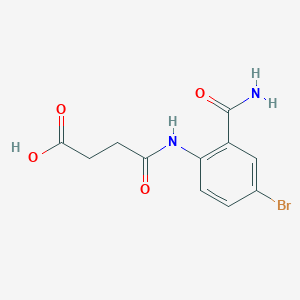
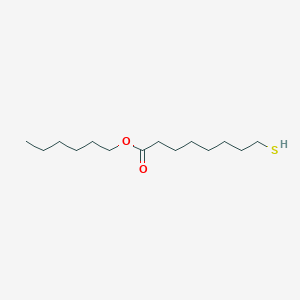
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
